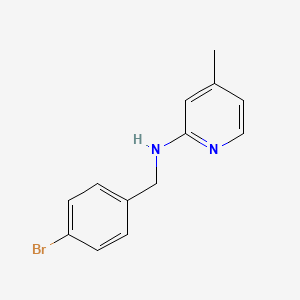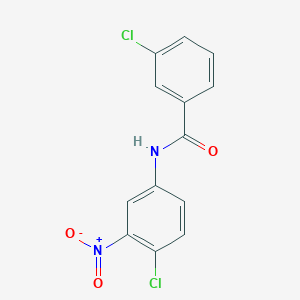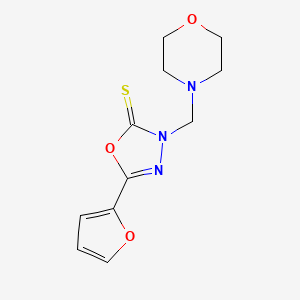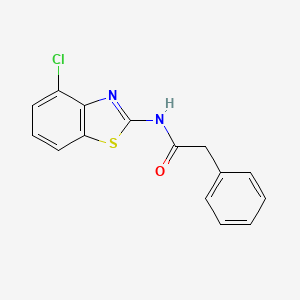
N-(4-bromobenzyl)-4-methyl-2-pyridinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromobenzyl)-4-methyl-2-pyridinamine is a chemical compound that belongs to the family of pyridine-based molecules. This compound has attracted significant attention from the scientific community due to its potential applications in drug discovery and medicinal chemistry.
Wirkmechanismus
The mechanism of action of N-(4-bromobenzyl)-4-methyl-2-pyridinamine is not fully understood. However, studies have suggested that it inhibits the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, it has been shown to induce oxidative stress, which can lead to cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, it has been shown to induce oxidative stress, which can lead to cell death. Furthermore, it has been shown to inhibit the growth of tumor cells by inducing apoptosis and cell cycle arrest.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-bromobenzyl)-4-methyl-2-pyridinamine is its potent anti-cancer activity. This makes it an attractive candidate for drug discovery and medicinal chemistry. Additionally, its multi-step synthesis method makes it accessible to researchers. However, one of the main limitations of this compound is its potential toxicity. Further research is needed to determine its safety profile and potential side effects.
Zukünftige Richtungen
There are several future directions for research on N-(4-bromobenzyl)-4-methyl-2-pyridinamine. One area of interest is the development of novel derivatives with improved potency and safety profiles. Additionally, further studies are needed to elucidate its mechanism of action and potential applications in other areas of medicine. Finally, more research is needed to determine its potential as a therapeutic agent in clinical trials.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in drug discovery and medicinal chemistry. Its potent anti-cancer activity and multi-step synthesis method make it an attractive candidate for further research. However, further studies are needed to determine its safety profile and potential side effects.
Synthesemethoden
The synthesis of N-(4-bromobenzyl)-4-methyl-2-pyridinamine can be achieved through a multi-step process. The first step involves the reaction of 4-bromobenzyl bromide with 4-methyl-2-pyridinamine in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a Suzuki coupling reaction with boronic acid to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-(4-bromobenzyl)-4-methyl-2-pyridinamine has shown promising results in various scientific research applications. One of the key areas of interest is its potential as a drug candidate for the treatment of cancer. Several studies have shown that this compound exhibits potent anti-cancer activity in vitro and in vivo. Additionally, it has been shown to inhibit the growth of tumor cells by inducing apoptosis and cell cycle arrest.
Eigenschaften
IUPAC Name |
N-[(4-bromophenyl)methyl]-4-methylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2/c1-10-6-7-15-13(8-10)16-9-11-2-4-12(14)5-3-11/h2-8H,9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCMGRPAYBKDBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49670069 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5724497.png)


![1-(3-nitrophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5724517.png)
![N-[(5-chloro-1H-indol-3-yl)methyl]-3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B5724525.png)

![{4-[(4-tert-butylbenzoyl)amino]phenoxy}acetic acid](/img/structure/B5724536.png)
![N-cyclopentyl-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B5724546.png)
![6-(2-methoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5724553.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5724561.png)
![2-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5724577.png)
![ethyl 4-[(3-methyl-2-nitrobenzoyl)amino]benzoate](/img/structure/B5724584.png)
